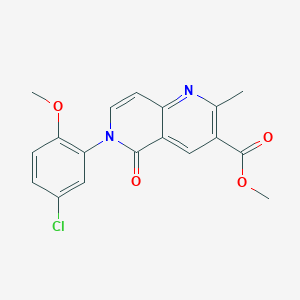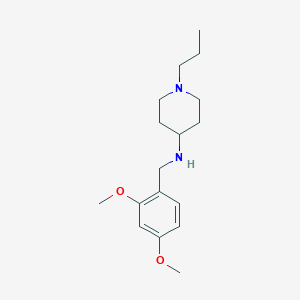![molecular formula C13H13NOS2 B4892891 N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4892891.png)
N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide, also known as MTAPA, is a chemical compound that has been widely studied for various scientific research applications. It is a thienylacetamide derivative that has been synthesized using different methods.
Wirkmechanismus
The exact mechanism of action of N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide is not fully understood. However, it has been suggested that N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspases and the inhibition of NF-κB signaling pathway. N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been found to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of different enzymes, including histone deacetylases and cholinesterases. N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been found to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been shown to have hepatoprotective activity by reducing liver damage induced by different toxins.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has several advantages for lab experiments. It is readily available and can be synthesized using different methods. It has been found to exhibit various biological activities, making it a promising compound for drug development. However, there are also some limitations to using N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and there is limited information available on its toxicity and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide. Further research is needed to fully understand its mechanism of action and to identify its molecular targets. Additionally, more studies are needed to evaluate its toxicity and pharmacokinetics. N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been found to exhibit various biological activities, making it a promising compound for drug development. Further research is needed to explore its potential as a therapeutic agent for different diseases, including cancer, fungal infections, and inflammation.
Conclusion:
In conclusion, N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide is a thienylacetamide derivative that has been widely studied for its various scientific research applications. It has been found to exhibit anticancer, antifungal, antimicrobial, and anti-inflammatory properties. N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been synthesized using different methods, and its mechanism of action is not fully understood. Further research is needed to fully explore its potential as a therapeutic agent for different diseases.
Synthesemethoden
N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide can be synthesized using different methods. One of the most commonly used methods is the reaction of 2-bromo-1-(methylthio)benzene with 2-thiopheneacetic acid in the presence of a base such as potassium carbonate. The reaction results in the formation of N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide as a white solid with a yield of around 70-80%. Other methods include the reaction of 2-(methylthio)aniline with 2-thiopheneacetyl chloride in the presence of a base or the reaction of 2-(methylthio)aniline with 2-thiopheneacetic acid in the presence of a dehydrating agent.
Wissenschaftliche Forschungsanwendungen
N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been widely studied for its various scientific research applications. It has been found to exhibit anticancer, antifungal, antimicrobial, and anti-inflammatory properties. N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in different cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to have antifungal activity against different fungal strains, including Candida albicans and Aspergillus fumigatus. N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been shown to have antimicrobial activity against different bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c1-16-12-7-3-2-6-11(12)14-13(15)9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNHRJLNPCJCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylthio)phenyl)-2-(thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892814.png)
![1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole](/img/structure/B4892824.png)


![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-phenylpropyl)-1,3-propanediamine](/img/structure/B4892858.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4892864.png)
![5-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B4892871.png)


![3-methyl-5-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B4892882.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide](/img/structure/B4892884.png)
![1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4892908.png)

